4,6-Dibromo-3-fluoro-2-methylbenzoic acid
Overview
Description
4,6-Dibromo-3-fluoro-2-methylbenzoic acid is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including pharmaceuticals and materials science.
Mechanism Of Action
The mechanism of action of 4,6-Dibromo-3-fluoro-2-methylbenzoic acid in anti-cancer activity involves the inhibition of the enzyme topoisomerase II, which is responsible for the replication and transcription of DNA. By inhibiting this enzyme, the compound prevents the growth and proliferation of cancer cells.
Biochemical And Physiological Effects
Studies have shown that 4,6-Dibromo-3-fluoro-2-methylbenzoic acid has low toxicity and does not exhibit any significant adverse effects on normal cells. However, further studies are required to determine the long-term effects of the compound on the human body.
Advantages And Limitations For Lab Experiments
One of the major advantages of 4,6-Dibromo-3-fluoro-2-methylbenzoic acid is its ease of synthesis and availability. It can be synthesized in large quantities and has been used in various lab experiments. However, its low solubility in water and other solvents can limit its use in certain experiments.
Future Directions
There are several future directions for the research and development of 4,6-Dibromo-3-fluoro-2-methylbenzoic acid. One area of interest is the development of new anti-cancer drugs based on the compound. Another area of research is the synthesis of new organic materials using 4,6-Dibromo-3-fluoro-2-methylbenzoic acid as a building block. Additionally, further studies are required to determine the long-term effects of the compound on the human body and its potential use in the treatment of other diseases.
Scientific Research Applications
4,6-Dibromo-3-fluoro-2-methylbenzoic acid has been extensively studied for its potential applications in pharmaceuticals and materials science. In pharmaceuticals, it has been found to exhibit anti-cancer properties by inhibiting the growth of cancer cells. It has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease. In materials science, it has been used as a building block for the synthesis of various organic materials, including liquid crystals and polymers.
properties
CAS RN |
119916-27-7 |
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Product Name |
4,6-Dibromo-3-fluoro-2-methylbenzoic acid |
Molecular Formula |
C8H5Br2FO2 |
Molecular Weight |
311.93 g/mol |
IUPAC Name |
4,6-dibromo-3-fluoro-2-methylbenzoic acid |
InChI |
InChI=1S/C8H5Br2FO2/c1-3-6(8(12)13)4(9)2-5(10)7(3)11/h2H,1H3,(H,12,13) |
InChI Key |
LIYAGAIAFFAGOR-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC(=C1F)Br)Br)C(=O)O |
Canonical SMILES |
CC1=C(C(=CC(=C1F)Br)Br)C(=O)O |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
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